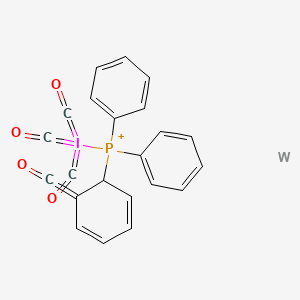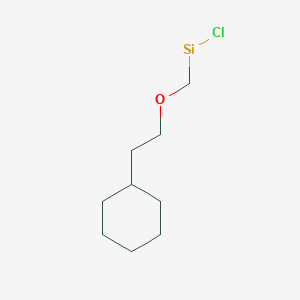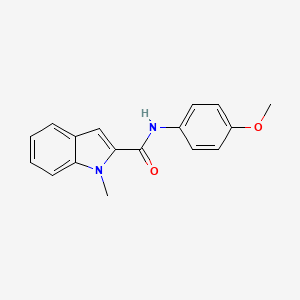
3-(4-Methylphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate is a heterocyclic compound with a unique structure that includes a pyridazine ring substituted with phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve solvents like dichloromethane, ethanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups .
Scientific Research Applications
3-(4-Methylphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary but often include binding to active sites or allosteric sites on proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Methylphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate include other pyridazine derivatives with different substituents on the aromatic rings. Examples include:
- 3-(4-Chlorophenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate
- 3-(4-Methoxyphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group can affect the compound’s electronic properties and steric interactions, potentially leading to different behavior compared to other pyridazine derivatives .
Properties
CAS No. |
62260-24-6 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-oxido-6-phenylpyridazin-1-ium 1-oxide |
InChI |
InChI=1S/C17H14N2O2/c1-13-7-9-15(10-8-13)17-12-11-16(18(20)19(17)21)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
IUFSHQLDAPMUQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C([N+](=O)N2[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14560530.png)
![2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14560542.png)

![3,3'-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile](/img/structure/B14560550.png)
dimethylstannane](/img/structure/B14560560.png)
![Dioctyl [(4-aminophenyl)(anilino)methyl]phosphonate](/img/structure/B14560565.png)
![2-[(4-Nitrobenzene-1-sulfonyl)amino]ethyl trifluoroacetate](/img/structure/B14560571.png)
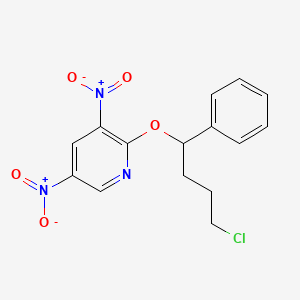
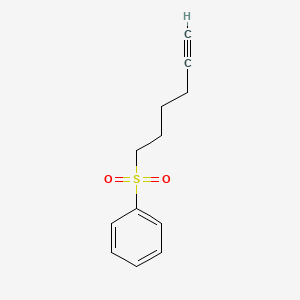
![2-{[(4-Chlorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14560597.png)
